molecular formula C26H37N7O10 B14182938 L-Seryl-L-seryl-L-tryptophyl-L-threonyl-L-glutamine CAS No. 920010-49-7

L-Seryl-L-seryl-L-tryptophyl-L-threonyl-L-glutamine

Cat. No.: B14182938
CAS No.: 920010-49-7
M. Wt: 607.6 g/mol
InChI Key: ZAAFWMBNAUTHPK-ADAFVXEXSA-N
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Description

L-Seryl-L-seryl-L-tryptophyl-L-threonyl-L-glutamine is a peptide compound composed of five amino acids: serine, tryptophan, threonine, and glutamine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-tryptophyl-L-threonyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-tryptophyl-L-threonyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting group strategies and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Seryl-L-seryl-L-tryptophyl-L-threonyl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-tryptophyl-L-threonyl-L-glutamine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to various cellular responses. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-seryl-L-tryptophyl-L-threonyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of tryptophan and threonine residues can influence its reactivity and interaction with biological targets, setting it apart from other similar peptides.

Properties

CAS No.

920010-49-7

Molecular Formula

C26H37N7O10

Molecular Weight

607.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C26H37N7O10/c1-12(36)21(25(41)30-17(26(42)43)6-7-20(28)37)33-23(39)18(8-13-9-29-16-5-3-2-4-14(13)16)31-24(40)19(11-35)32-22(38)15(27)10-34/h2-5,9,12,15,17-19,21,29,34-36H,6-8,10-11,27H2,1H3,(H2,28,37)(H,30,41)(H,31,40)(H,32,38)(H,33,39)(H,42,43)/t12-,15+,17+,18+,19+,21+/m1/s1

InChI Key

ZAAFWMBNAUTHPK-ADAFVXEXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CO)N)O

Origin of Product

United States

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